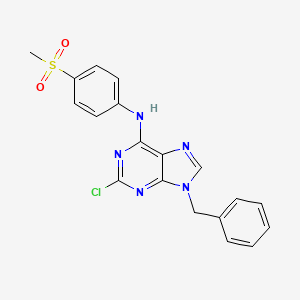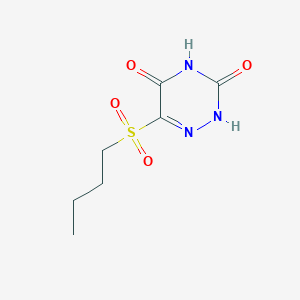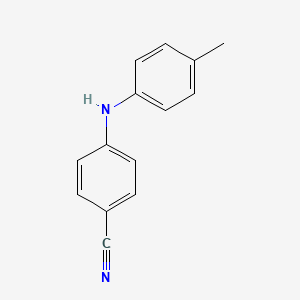
4-(p-Tolylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Tolylamino)benzonitrile is an organic compound with the molecular formula C14H12N2. It is a derivative of benzonitrile, where the amino group is substituted with a p-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(p-Tolylamino)benzonitrile involves the reaction of p-toluidine with 4-chlorobenzonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of p-toluidine displaces the chlorine atom on the benzonitrile ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
4-(p-Tolylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
4-(p-Tolylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the p-tolyl group.
4-Nitrobenzonitrile: Contains a nitro group instead of an amino group.
4-Methylbenzonitrile: Similar structure but lacks the amino group.
Uniqueness
4-(p-Tolylamino)benzonitrile is unique due to the presence of both the p-tolyl and amino groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
4-(4-methylanilino)benzonitrile |
InChI |
InChI=1S/C14H12N2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,16H,1H3 |
InChI 键 |
VXXPBYRYNLQLKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


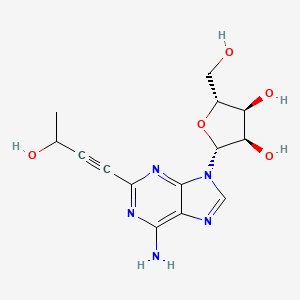

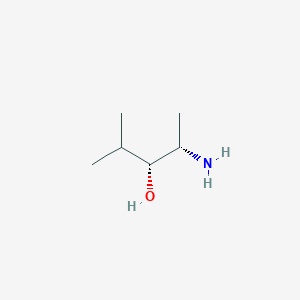
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/no-structure.png)
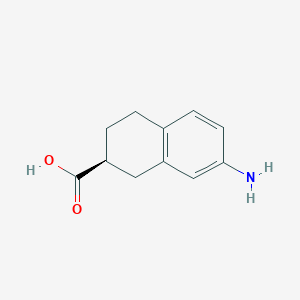

![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
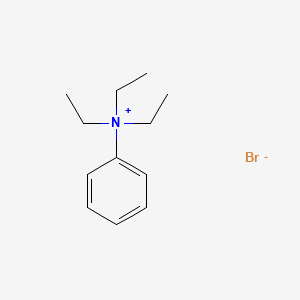
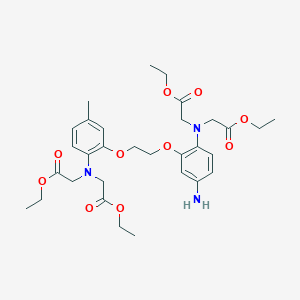
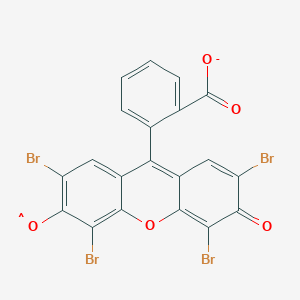
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
